molecular formula C10H10ClFN2O3 B8713184 4-chloro-N-(2-fluoro-5-nitro-phenyl)-butyramide

4-chloro-N-(2-fluoro-5-nitro-phenyl)-butyramide

Cat. No. B8713184
M. Wt: 260.65 g/mol
InChI Key: UHHLIDPYIPFDHX-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluoro-5-nitro-phenyl)-butyramide is a useful research compound. Its molecular formula is C10H10ClFN2O3 and its molecular weight is 260.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-fluoro-5-nitro-phenyl)-butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-fluoro-5-nitro-phenyl)-butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-N-(2-fluoro-5-nitro-phenyl)-butyramide

Molecular Formula

C10H10ClFN2O3

Molecular Weight

260.65 g/mol

IUPAC Name

4-chloro-N-(2-fluoro-5-nitrophenyl)butanamide

InChI

InChI=1S/C10H10ClFN2O3/c11-5-1-2-10(15)13-9-6-7(14(16)17)3-4-8(9)12/h3-4,6H,1-2,5H2,(H,13,15)

InChI Key

UHHLIDPYIPFDHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-5-nitroaniline (500 mg, 3.2 mmol) and diisopropylethylamine (1.1 ml, 6.4 mmol) were stirred in dry dichloromethane (10 ml) under nitrogen. 4-Chlorobutyryl chloride was added drop-wise over 1 minute and the reaction was stirred for a further 2 hrs. The reaction mixture was partitioned between water (50 ml) and dichloromethane (50 ml). The organics were collected, dried (magnesium sulphate), concentrated in vacuo and the residue purified by flash column chromatography (SiO2) eluting with dichloromethane to give 537 mg of 4-chloro-N-(2-fluoro-5-nitro-phenyl)-butyramide as a white solid. This material was re-dissolved in dry tetrahydrofuran and cooled over an ice-bath. Sodium hydride (83 mg, 2 mmol) was added and the reaction was stirred at room temperature for 3 hr. The reaction mixture was concentrated in vacuo and the residue was dissolved in dichloromethane (50 ml). The organics were washed with water (50 ml), dried (magnesium sulphate) and concentrated in vacuo to give 430 mg of crude 1-(2-fluoro-5-nitro-phenyl)-pyrrolidin-2-one as a yellow solid. This material was suspended in diethyl ether (20 ml) and ethanol (2 ml). A solution of tin (II) chloride dihydrate in concentrated HCl (20 ml) was added drop-wise over 5 minutes and the reaction stirred at room temperature for 3 hrs. The reaction mixture was neutralised to pH 7 by addition of 2M sodium hydroxide (aq) and the resulting solution was extracted with dichloromethane (2×100 ml). The organic extracts were combined, dried (magnesium sulphate) and concentrated in vacuo to afford crude 1-(5-amino-2-fluoro-phenyl)-pyrrolidin-2-one (424 mg, 68%) as a yellow solid. HPLC retention time 3.3 min. Mass spectrum (ES+) m/z 195 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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